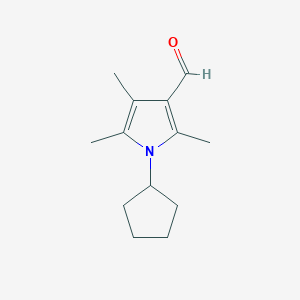

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Description

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H19NO This compound features a pyrrole ring substituted with cyclopentyl, trimethyl, and carbaldehyde groups

Properties

IUPAC Name |

1-cyclopentyl-2,4,5-trimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-10(2)14(11(3)13(9)8-15)12-6-4-5-7-12/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFFHKKTCAHPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2,4,5-trimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-methanol.

Substitution: 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-bromide.

Scientific Research Applications

Pharmaceutical Development

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to enhance the efficacy and specificity of drugs targeting neurological disorders.

Case Study : A study demonstrated its role in synthesizing compounds with potential neuroprotective effects, showing promise in treating conditions like Alzheimer's disease .

Organic Synthesis

This compound is widely used in organic chemistry for constructing complex molecules. It provides a framework for exploring new chemical reactions and developing innovative materials.

Data Table: Synthesis Applications

| Application Area | Description |

|---|---|

| Building Blocks | Used as a precursor for synthesizing more complex organic molecules. |

| Reaction Pathways | Facilitates the exploration of novel reaction mechanisms. |

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound contributes to formulating unique scents. Its chemical properties allow it to blend well with various aromatic compounds.

Application Insight : The compound is utilized in creating fragrances for cosmetics and food products, enhancing sensory experiences .

Material Science

The compound plays a significant role in developing advanced materials such as polymers and coatings. Its incorporation into material formulations improves product durability and performance.

Case Study : Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties .

Biological Research

The biological activity of this compound has been explored extensively. It is used to study enzyme-substrate interactions and investigate biochemical pathways.

Antimicrobial Activity

Several studies have highlighted its antimicrobial properties against various microorganisms.

Data Table: Antimicrobial Efficacy

| Study | Microorganism Tested | Methodology | Results |

|---|---|---|---|

| Study 1 | Gram-positive bacteria | Disk diffusion assay | Significant inhibition observed |

| Study 2 | Gram-negative bacteria | Minimum inhibitory concentration (MIC) | Effective at low concentrations |

These findings suggest that the compound may serve as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid

- 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-methanol

- 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-bromide

Uniqueness

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a precursor for the synthesis of a wide range of derivatives with potential biological and chemical activities.

Biological Activity

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1087610-81-8) is a heterocyclic compound with potential biological activity. Its unique structure, characterized by a pyrrole ring substituted with a cyclopentyl group and multiple methyl groups, suggests various pharmacological properties. This article aims to explore the biological activities of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.30 g/mol

- Structure : The compound features a pyrrole ring with a carbaldehyde functional group, which is known to influence its reactivity and biological interactions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrole derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:

The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety and efficacy of new compounds. In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity across different human tumor cell lines. The following table presents findings from relevant studies:

These results indicate that while the compound has cytotoxic effects, further investigation is needed to understand its mechanism of action and potential therapeutic applications.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Research suggests that compounds with similar structures can affect signaling pathways involved in cell proliferation and apoptosis. However, specific mechanisms for this compound remain to be elucidated.

Study on Antibacterial Properties

A study conducted by Hernández et al. explored the antibacterial properties of various pyrrole derivatives, including this compound. The researchers utilized both in vitro assays and computational modeling to assess the interaction of the compound with bacterial membranes. The findings indicated that the compound's hydrophobic nature contributes to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Cytotoxic Effects on Tumor Cells

In another study focused on cancer research, researchers evaluated the cytotoxic effects of this compound on several human tumor cell lines. The study revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.